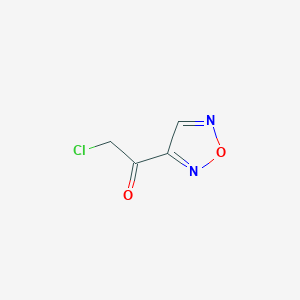

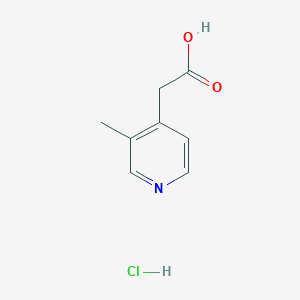

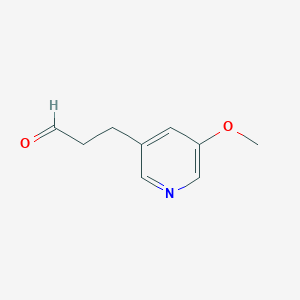

![molecular formula C6H3Br2N3 B1430806 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1310680-10-4](/img/structure/B1430806.png)

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Descripción general

Descripción

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine, also known as 6,8-DBTAP, is a heterocyclic compound commonly used in scientific research. It is a derivative of the triazole ring system, which is composed of three nitrogen atoms and three carbon atoms. 6,8-DBTAP is an important synthetic intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, 6,8-DBTAP is used as a reagent in the synthesis of biologically active compounds such as antibiotics, antifungals, and antiviral agents.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Compounds like [1,2,4]triazolopyridines have been used in the design of anticancer agents due to their ability to interact with various biological targets . “6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” could potentially serve as a precursor or scaffold in the synthesis of new drugs.

Organic Synthesis

The triazolopyridine core is often used as a building block in organic synthesis to create a wide range of heterocyclic compounds . Its brominated derivatives could be used in cross-coupling reactions to synthesize complex molecules.

Material Science

Triazolopyridines can be used as electron acceptors in the construction of fluorescent emitters for optoelectronic devices . The dibromo variant might be useful in tuning the electronic properties of such materials.

Catalysis

The structure of triazolopyridines allows them to act as ligands in catalytic systems . “6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” could be explored for its potential to form complexes with metals and catalyze various chemical reactions.

Chemical Sensors

Due to their electronic properties, triazolopyridines can be employed in the development of chemical sensors . The dibromo compound might enhance sensitivity or selectivity towards specific analytes.

Biological Studies

Triazolopyridines have shown biological activity and are studied for their interactions with proteins such as fatty acid-binding proteins (FABPs), which are therapeutic targets for metabolic disorders . The subject compound could be investigated for similar bioactivities.

Mecanismo De Acción

Pharmacokinetics

Based on its physicochemical properties , it is predicted to have high GI absorption and BBB permeability, making it potentially bioavailable.

Result of Action

Some studies suggest that it may have antiproliferative activities against certain cancer cells , but more research is needed to confirm these findings and to explore other potential effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability Other factors, such as pH, presence of other compounds, and cellular environment, may also affect its action and efficacy

Propiedades

IUPAC Name |

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAPLZDVPSZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855667 | |

| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1310680-10-4 | |

| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)

![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)